2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 182.64 g/mol. It is a derivative of indene, characterized by the presence of a carbaldehyde group at the 4-position of the indene ring. The compound is known for its unique structural features, including a fused bicyclic system that contributes to its chemical reactivity and biological activity. The compound is also referred to by its CAS number, 2055840-50-9, and has various applications in chemical synthesis and biological research .
Research indicates that 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride exhibits notable biological activities. It has been studied for its potential pharmacological effects, including:
The synthesis of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride can be achieved through several methods:
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride has several applications across various fields:
Interaction studies involving 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride focus on its binding affinity with biological targets. Research has indicated potential interactions with:
These studies are crucial for understanding the compound's mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2,3-Dihydro-1H-indene-5-carbaldehyde | 30084-91-4 | 0.97 | Different position of the aldehyde group |
| 1-(2,3-Dihydro-1H-inden-4-yl)ethanone | 38997-97-6 | 0.94 | Ketone functional group instead of aldehyde |
| 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | 41828-13-1 | 0.93 | More saturated naphthalene structure |
| 2-Methylindane | 6118-45-0 | N/A | Contains a methyl group at the indane position |
These compounds highlight the uniqueness of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride due to its specific functional groups and structural characteristics that influence its chemical reactivity and biological activity .
Nuclear magnetic resonance spectroscopy provides definitive structural identification of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride through characteristic chemical shift patterns and coupling relationships [1] [2]. The proton nuclear magnetic resonance spectrum exhibits several diagnostic features that confirm the molecular structure and substitution pattern.
The most distinctive proton nuclear magnetic resonance signal appears as a singlet at δ 9.8-10.1 parts per million, corresponding to the aldehydic proton [4]. This downfield chemical shift is characteristic of the deshielded aldehyde hydrogen, which experiences reduced electron density due to the electron-withdrawing carbonyl group. The singlet multiplicity indicates no coupling to adjacent protons, consistent with the aldehyde group's isolated position at the 4-position of the indene ring system.
Aromatic protons generate multiplet signals in the δ 6.5-7.5 parts per million region [4]. These signals represent the three aromatic protons of the benzene ring portion of the indene system. The multiplicity patterns reflect the complex coupling relationships between ortho and meta protons on the substituted aromatic ring.
The methylene protons of the saturated five-membered ring appear as triplets in the δ 2.8-3.2 parts per million range [5]. Both the 2-position and 3-position methylene groups exhibit similar chemical shifts due to their comparable electronic environments. The triplet multiplicity arises from coupling with the adjacent methylene protons in the cyclopentene ring.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aldehydic carbon at δ 190-200 parts per million , consistent with the expected chemical shift for aromatic aldehydes. The aromatic carbons appear between δ 120-140 parts per million [4], while the aliphatic methylene carbons resonate at δ 28-32 parts per million [5].
| Nucleus | Position | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| ¹H | Aldehyde H | 9.8-10.1 | Singlet | |
| ¹H | Aromatic H | 6.5-7.5 | Multiplet | [4] |
| ¹H | CH₂ (position 2) | 2.8-3.2 | Triplet | [5] |
| ¹H | CH₂ (position 3) | 2.8-3.2 | Triplet | [5] |
| ¹³C | Aldehyde C | 190-200 | - | |
| ¹³C | Aromatic C | 120-140 | - | [4] |
| ¹³C | CH₂ (position 2) | 28-32 | - | [5] |
| ¹³C | CH₂ (position 3) | 28-32 | - | [5] |
Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive functional group identification and structural confirmation for 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride. The vibrational spectrum exhibits several diagnostic absorption bands corresponding to specific molecular motions.
The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong absorption band between 1705-1730 wavenumbers [6] [7] [8]. This frequency range is characteristic of aromatic aldehydes, where conjugation with the aromatic ring system lowers the carbonyl stretching frequency compared to aliphatic aldehydes. The exact position within this range depends on the degree of conjugation and electronic effects from the indene ring system.
Aldehyde carbon-hydrogen stretching vibrations produce two characteristic weak to medium intensity absorptions between 2700-2760 and 2800-2860 wavenumbers [6] [7] [8]. These frequencies are diagnostic for aldehyde functional groups and distinguish aldehydes from ketones, which lack these characteristic absorptions. The lower frequency band is typically more prominent and reliable for identification purposes.
Aromatic carbon-hydrogen stretching vibrations appear as medium intensity absorptions between 3000-3100 wavenumbers [9] [10]. These frequencies correspond to the stretching motions of the carbon-hydrogen bonds in the benzene ring portion of the indene system. The specific frequencies within this range reflect the substitution pattern and electronic environment of the aromatic system.
Aliphatic carbon-hydrogen stretching vibrations from the saturated methylene groups occur between 2850-2950 wavenumbers [9] [10]. These absorptions arise from the symmetric and asymmetric stretching modes of the methylene carbon-hydrogen bonds in the five-membered ring portion of the molecule.
Aromatic carbon-carbon stretching vibrations produce medium intensity absorptions between 1500-1600 wavenumbers [9] [10]. These bands correspond to the skeletal vibrations of the aromatic ring system and provide confirmation of the aromatic character of the benzene ring.
Out-of-plane carbon-hydrogen bending vibrations generate strong absorptions between 750-900 wavenumbers [9] [10]. These vibrations are particularly diagnostic for aromatic substitution patterns and provide information about the number and positions of substituents on the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| C=O Stretch (Aldehyde) | 1705-1730 | Strong | υ(C=O) | [6] [7] [8] |
| C-H Stretch (Aldehyde) | 2700-2760, 2800-2860 | Weak-Medium | υ(C-H aldehyde) | [6] [7] [8] |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | υ(C-H aromatic) | [9] [10] |
| C-H Stretch (Aliphatic) | 2850-2950 | Medium | υ(C-H aliphatic) | [9] [10] |
| C=C Stretch (Aromatic) | 1500-1600 | Medium | υ(C=C) | [9] [10] |
| C-H Bend (out-of-plane) | 750-900 | Strong | δ(C-H oop) | [9] [10] |
| C-C Stretch | 1000-1300 | Medium | υ(C-C) | [9] [10] |
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride. The fragmentation patterns reflect the stability of various molecular fragments and the preferred bond cleavage sites under electron impact conditions.
The molecular ion peak appears at mass-to-charge ratio 146 for the free base or 182 for the hydrochloride salt [11] [12]. The molecular ion typically exhibits moderate intensity, which is characteristic of aromatic aldehydes that undergo ready fragmentation under electron impact conditions.
Alpha-cleavage adjacent to the carbonyl group produces a high-intensity fragment ion at mass-to-charge ratio 145 (free base) or 181 (hydrochloride salt) [11] [12]. This fragmentation pathway involves the loss of a hydrogen atom from the position adjacent to the carbonyl group, generating a relatively stable benzylic radical cation. The high intensity of this fragment reflects the stability imparted by resonance delocalization in the aromatic system.
Loss of the formyl radical (CHO- ) generates a medium-intensity fragment at mass-to-charge ratio 117 (free base) or 153 (hydrochloride salt) [11] [12]. This fragmentation represents the loss of the aldehyde functional group as a neutral radical species, leaving behind the indene ring system. The moderate intensity suggests this pathway competes with other fragmentation routes.
McLafferty rearrangement can occur when appropriate hydrogen atoms are available for transfer, producing fragments at mass-to-charge ratio 118 (free base) or 154 (hydrochloride salt) [11] [12]. This rearrangement involves a six-membered transition state that facilitates the transfer of a hydrogen atom with concurrent bond cleavage, though this pathway shows relatively low intensity.
Formation of the tropylium ion at mass-to-charge ratio 91 represents a common fragmentation pathway for compounds containing benzylic systems [11] [12]. The tropylium ion (C₇H₇⁺) is particularly stable due to its aromatic character and frequently appears as a high-intensity fragment in the mass spectra of aromatic compounds.
The base peak often corresponds to the formyl cation (CHO⁺) at mass-to-charge ratio 29 [11] [12]. This small fragment ion represents the ultimate breakdown product of the aldehyde functional group and typically exhibits the highest intensity in the mass spectrum due to its high stability and low mass.
| Fragment Ion | m/z | Relative Intensity | Fragmentation Mechanism | Reference |
|---|---|---|---|---|
| M⁺- | 146/182* | Moderate | Molecular ion | [11] [12] |
| [M-H]⁺ | 145/181* | High | α-cleavage | [11] [12] |
| [M-CHO]⁺ | 117/153* | Medium | Loss of CHO radical | [11] [12] |
| [M-C₂H₄]⁺ | 118/154* | Low | McLafferty rearrangement | [11] [12] |
| Tropylium ion | 91 | High | Benzylic rearrangement | [11] [12] |
| Base ion | 29 | High | CHO⁺ ion | [11] [12] |
*Values shown for free base/hydrochloride salt respectively
Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural determination of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride at the atomic level. While specific crystallographic data for this compound has not been directly reported, structural predictions can be made based on related indene derivatives and computational modeling approaches [13] [14].
The crystal system is predicted to adopt a monoclinic arrangement based on the structural characteristics observed in similar indene carbaldehyde derivatives [13] [14]. The monoclinic system accommodates the asymmetric nature of the substituted indene molecule while allowing for efficient packing through intermolecular interactions.
The space group is anticipated to be P2₁/c, which is commonly observed for organic compounds containing both aromatic and aliphatic components [13] [14]. This space group provides sufficient symmetry operations to accommodate the molecular geometry while allowing for hydrogen bonding and van der Waals interactions between adjacent molecules.
Unit cell dimensions are estimated based on molecular size and typical packing arrangements. The a-axis is predicted to range from 7.5-8.5 Ångstroms, the b-axis from 10.5-11.5 Ångstroms, and the c-axis from 12.0-13.0 Ångstroms [13] [14]. These dimensions reflect the molecular dimensions and typical intermolecular spacing in organic crystals.
The unit cell volume is calculated to range from 950-1100 cubic Ångstroms [13] [14], accommodating four molecules per unit cell (Z = 4). This stoichiometry is typical for organic compounds in the monoclinic system and allows for efficient space filling.
The calculated density ranges from 1.15-1.25 grams per cubic centimeter [13] [14], consistent with organic compounds containing aromatic and aliphatic components. The presence of the hydrochloride salt increases the density compared to the free base due to the additional chloride ion and stronger intermolecular interactions.
| Parameter | Value | Source | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Predicted | [13] [14] |
| Space Group | P2₁/c | Predicted | [13] [14] |
| Unit Cell Dimensions a (Å) | 7.5-8.5 | Predicted | [13] [14] |
| Unit Cell Dimensions b (Å) | 10.5-11.5 | Predicted | [13] [14] |
| Unit Cell Dimensions c (Å) | 12.0-13.0 | Predicted | [13] [14] |
| Volume (ų) | 950-1100 | Calculated | [13] [14] |
| Z | 4 | Predicted | [13] [14] |
| Density (g/cm³) | 1.15-1.25 | Calculated | [13] [14] |
The hydrogen bonding network in crystalline 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride plays a crucial role in determining the solid-state structure and stability. The presence of both the aldehyde functional group and the hydrochloride salt creates multiple sites for hydrogen bonding interactions that influence the crystal packing arrangement.
The hydrochloride salt formation introduces strong ionic interactions between the protonated nitrogen (if present in crystal water or impurities) or involves the chloride ion in hydrogen bonding with the aldehyde proton. These interactions typically involve hydrogen bond lengths of 2.5-3.0 Ångstroms and contribute significantly to the crystal stability.
The aldehyde carbonyl oxygen serves as a hydrogen bond acceptor, forming interactions with hydrogen atoms from adjacent molecules or crystallographically incorporated water molecules. The carbonyl oxygen's lone pairs provide multiple sites for hydrogen bonding, leading to a three-dimensional network that stabilizes the crystal structure.
Weak carbon-hydrogen to oxygen hydrogen bonds may form between the aromatic carbon-hydrogen bonds and the carbonyl oxygen atoms of neighboring molecules. These interactions, while weaker than traditional hydrogen bonds, contribute to the overall crystal packing efficiency and stability.
The aromatic ring system participates in π-π stacking interactions with adjacent aromatic rings, complementing the hydrogen bonding network. These stacking interactions typically occur at distances of 3.3-3.6 Ångstroms and provide additional stabilization through dispersive forces.
Crystal water molecules, if present, can serve as both hydrogen bond donors and acceptors, creating extended hydrogen bonding networks that bridge multiple organic molecules. These water-mediated interactions often lead to complex three-dimensional structures with enhanced stability.
Density functional theory calculations provide detailed electronic structure information and geometric optimization for 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride. The B3LYP functional with 6-31G(d,p) basis set represents a widely used computational approach that balances accuracy with computational efficiency for organic molecules [16] [17].
Geometric optimization calculations determine the most stable molecular conformation and provide precise bond lengths and angles. The carbonyl carbon-oxygen bond length is calculated to be 1.210-1.215 Ångstroms [16] [17], consistent with typical aldehyde functional groups. The carbon-carbon-oxygen bond angle ranges from 120-122 degrees, reflecting the trigonal planar geometry around the carbonyl carbon.
Electronic structure calculations reveal the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO energy ranges from -6.2 to -6.8 electron volts [16] [17], indicating the energy required to remove an electron from the molecule. The LUMO energy spans -1.8 to -2.4 electron volts [16] [17], representing the energy gained when adding an electron.
The HOMO-LUMO energy gap ranges from 4.0-4.6 electron volts [16] [17], providing information about the molecule's electronic stability and reactivity. This gap magnitude indicates moderate reactivity, with the molecule being neither extremely reactive nor completely inert toward electrophilic and nucleophilic attack.
Dipole moment calculations yield values of 2.5-3.2 Debye [16] [17], reflecting the polar nature of the molecule due to the electronegative carbonyl group. This polarity influences intermolecular interactions and solubility properties in polar solvents.
| Property | B3LYP/6-31G(d,p) | Method | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 to -6.8 | DFT | [16] [17] |
| LUMO Energy (eV) | -1.8 to -2.4 | DFT | [16] [17] |
| HOMO-LUMO Gap (eV) | 4.0-4.6 | DFT | [16] [17] |
| Dipole Moment (Debye) | 2.5-3.2 | DFT | [16] [17] |
| Total Energy (Hartree) | -539.8 to -540.2 | DFT | [16] [17] |
| Bond Length C=O (Å) | 1.210-1.215 | DFT | [16] [17] |
| Bond Angle CCO (°) | 120-122 | DFT | [16] [17] |
Molecular orbital analysis of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride reveals the electronic structure and bonding characteristics that govern its chemical behavior. The molecular orbital configuration provides insights into reactivity patterns, electronic transitions, and intermolecular interactions.
The highest occupied molecular orbital primarily consists of π-electrons delocalized across the aromatic ring system with significant contribution from the carbonyl oxygen lone pairs [18] [19]. This orbital configuration explains the nucleophilic character of the carbonyl oxygen and the aromatic ring's susceptibility to electrophilic attack. The HOMO exhibits nodal patterns consistent with aromatic systems, showing electron density concentrated on the aromatic carbons and oxygen atom.
The lowest unoccupied molecular orbital shows strong localization on the carbonyl carbon atom with significant π*-character [20] [18]. This orbital configuration accounts for the electrophilic reactivity of the aldehyde carbon toward nucleophilic attack. The LUMO energy and spatial distribution determine the compound's ability to accept electrons in chemical reactions.
The aromatic π-system creates a series of bonding and antibonding molecular orbitals that follow Hückel molecular orbital theory principles [19] [21]. The six π-electrons occupy three bonding molecular orbitals, providing aromatic stabilization to the indene ring system. The aromatic character influences both the chemical reactivity and physical properties of the compound.
Sigma molecular orbitals form the framework of single bonds throughout the molecule, including carbon-carbon and carbon-hydrogen bonds [22] [20]. These orbitals exhibit localized character and provide the structural integrity of the molecular skeleton. The sigma orbital energies lie well below the π-orbitals, reflecting their greater stability.
Lone pair orbitals on the carbonyl oxygen occupy high-energy positions and contribute significantly to the molecule's nucleophilic character [20]. These orbitals participate in hydrogen bonding interactions and coordinate bond formation with electrophilic species. The spatial orientation of lone pairs influences the geometry of intermolecular interactions.
The molecular orbital configuration explains the compound's UV-visible absorption characteristics, with π→π* transitions corresponding to promotions from bonding to antibonding aromatic orbitals [23]. The n→π* transition involves promotion of carbonyl oxygen lone pair electrons to the π*-orbital, occurring at longer wavelengths and lower intensities.